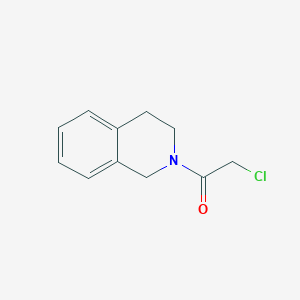

![molecular formula C7H5N3O2S B1308554 7-Nitrobenzo[d]thiazol-2-amine CAS No. 89793-81-7](/img/structure/B1308554.png)

7-Nitrobenzo[d]thiazol-2-amine

概要

説明

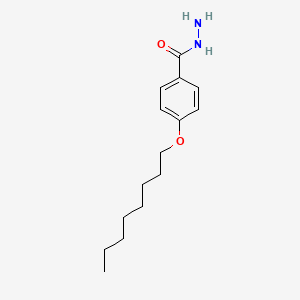

7-Nitrobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H5N3O2S . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 7-Nitrobenzo[d]thiazol-2-amine and its derivatives has been described in several studies . For instance, one study reported the synthesis of novel thiazol-2-amines via a Mannich reaction with secondary amines . Another study described the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives .Molecular Structure Analysis

The molecular structure of 7-Nitrobenzo[d]thiazol-2-amine can be represented by the InChI code 1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9) . The compound has a molecular weight of 195.20 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 7-Nitrobenzo[d]thiazol-2-amine are not detailed in the retrieved sources, one study reported an unexpected reaction between NBD-Cl and tertiary amine groups, leading to NBD-tagged amines with elimination of an alkyl group .Physical And Chemical Properties Analysis

7-Nitrobenzo[d]thiazol-2-amine has a molecular weight of 195.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 195.01024758 g/mol . The topological polar surface area of the compound is 113 Ų .科学的研究の応用

Anti-Tubercular Agent Development

7-Nitrobenzo[d]thiazol-2-amine has been explored for its potential in creating new anti-tubercular compounds. Recent synthetic developments have shown that derivatives of benzothiazole, which include the 7-nitro group, exhibit promising activity against Mycobacterium tuberculosis. These compounds are synthesized through various pathways such as diazo-coupling and Knoevenagel condensation, and their inhibitory concentrations are compared with standard drugs to assess efficacy .

COX Inhibition for Anti-Inflammatory Applications

Studies have indicated that certain derivatives of 7-Nitrobenzo[d]thiazol-2-amine demonstrate weak COX-1 inhibitory activity. This suggests potential applications in developing anti-inflammatory drugs. The colorimetric assays used to establish this activity provide a foundation for further exploration into more potent COX inhibitors .

Analgesic Properties

The compound has been associated with significant analgesic activities. This opens up avenues for research into pain management medications. The specific mechanisms by which 7-Nitrobenzo[d]thiazol-2-amine contributes to analgesic effects would be an interesting subject for further study .

Antibacterial Activity

There is emergent research on the antibacterial properties of 7-Nitrobenzo[d]thiazol-2-amine derivatives. The synthesis of these compounds and their subsequent testing against various bacterial strains could lead to the development of new antibacterial drugs. The structure-activity relationship of these derivatives is crucial in understanding their potential as antibacterial agents .

Molecular Docking Studies

7-Nitrobenzo[d]thiazol-2-amine derivatives have been used in molecular docking studies to identify potent inhibitors with enhanced activity. These studies are vital in the drug discovery process, helping to predict the interaction between the compound and target proteins .

Synthetic Pathway Development

The compound serves as a key intermediate in the development of synthetic pathways for heterocyclic molecules. Its role in reactions such as molecular hybridization techniques and microwave irradiation is critical for advancing synthetic organic chemistry .

Chemical Education and Research

Lastly, 7-Nitrobenzo[d]thiazol-2-amine can be used as a teaching tool in chemical education to demonstrate various synthetic techniques and reactions. It also serves as a research subject in itself, with studies focusing on its physical and chemical properties, storage conditions, and safety measures .

Safety and Hazards

7-Nitrobenzo[d]thiazol-2-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

特性

IUPAC Name |

7-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRCAIHFSHXPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401957 | |

| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitrobenzo[d]thiazol-2-amine | |

CAS RN |

89793-81-7 | |

| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)